4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
4-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-chloro-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O/c1-6-19-9(4)11(8(3)17-19)15-13(20)12-10(14)7(2)16-18(12)5/h6H2,1-5H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJTNMCBGELLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=C(C(=NN2C)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions to form the pyrazole ring. Subsequent chlorination and substitution reactions introduce the chlorine and ethyl groups, respectively.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can be used to convert the pyrazole ring to its corresponding amine.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Pyrazolone derivatives.
Reduction: Aminopyrazoles.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
This compound has been explored in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: Unique due to its specific substitution pattern and functional groups.
4-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide: Similar structure but lacks the additional methyl group.
4-Chloro-N-(1-ethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: Different substitution pattern on the pyrazole ring.
Uniqueness: The presence of the additional methyl group and the specific arrangement of substituents in this compound contribute to its unique chemical and biological properties, distinguishing it from similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
